1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
Description
Properties
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-triene-3,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h3-4,6-7,12-13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHNNCBQCSLFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=C(C=CC(=C23)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884873 | |
| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16144-91-5 | |
| Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16144-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016144915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cycloaddition and Core Formation
The foundational step in synthesizing 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol is the construction of the bicyclic core structure. This is commonly achieved through a Diels-Alder cycloaddition reaction between a suitable diene and dienophile, which forms the 1,4-methanonaphthalene skeleton. This reaction is favored for its regio- and stereoselectivity, enabling the formation of the bicyclic framework with the correct spatial arrangement required for subsequent dihydroxylation.
Hydrogenation to Achieve the Tetrahydro State
Following the cycloaddition, the partially unsaturated bicyclic compound undergoes catalytic hydrogenation to saturate the ring system, converting it into the tetrahydro derivative. This step typically uses hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst under mild conditions. The hydrogenation ensures the reduction of double bonds while preserving the bicyclic structure.
Cis-Dihydroxylation to Introduce Hydroxyl Groups
The critical step for installing the 5,8-diol functionality involves cis-dihydroxylation of the alkene moiety in the bicyclic compound. This is achieved using catalytic amounts of osmium tetroxide (OsO₄) supported on a polymer, combined with a co-oxidant such as N-methylmorpholine N-oxide (NMO) . The reaction is typically performed in a solvent mixture of tert-butanol and water (3:1 ratio), which facilitates high yield and stereoselectivity for the cis-diol formation.
Alternatively, permanganate salts , such as potassium permanganate or quaternary ammonium permanganate salts (e.g., hexadecyl trimethyl ammonium permanganate), can be employed as oxidizing agents. These reagents provide efficient and selective dihydroxylation with fewer side reactions compared to traditional methods.
Work-Up and Purification
After dihydroxylation, the reaction mixture is subjected to aqueous-organic phase separation. The aqueous layer is extracted with organic solvents such as methylene chloride or diisopropyl ether to isolate the diol compound. The product is then purified by recrystallization from solvents such as ethyl acetate or methanol to achieve high purity (often >98% by HPLC).
Alternative Oxidation and Functionalization Routes
Additional oxidation steps can convert the diol to related derivatives such as the corresponding dione, using oxidizing agents like chromium trioxide (CrO₃) in acetic acid or potassium dichromate (K₂Cr₂O₇) in sulfuric acid. Reduction of these oxidized forms back to the diol or further saturated derivatives can be performed with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reactions on the hydroxyl groups are also feasible, using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to replace hydroxyls with other functional groups, expanding the compound's utility in synthetic chemistry.
Summary Table of Preparation Methods for this compound
| Step | Reagents / Conditions | Purpose / Outcome | Notes |
|---|---|---|---|
| 1. Diels-Alder Cycloaddition | Diene + Dienophile, thermal or catalytic conditions | Formation of bicyclic 1,4-methanonaphthalene core | High regio- and stereoselectivity |
| 2. Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, mild temperature | Saturation of double bonds to tetrahydro derivative | Preserves bicyclic structure |
| 3. Cis-Dihydroxylation | OsO₄ (polymer-supported), NMO, tert-butanol/water | Introduction of cis-5,8-diol groups | High stereoselectivity, alternative: permanganate salts |
| 4. Work-up and Extraction | Water, methylene chloride, diisopropyl ether | Isolation of pure diol compound | Recrystallization from ethyl acetate or methanol for purity |
| 5. Optional Oxidation/Reduction | CrO₃/CH₃COOH, K₂Cr₂O₇/H₂SO₄; LiAlH₄ or NaBH₄ | Conversion to dione or reduced derivatives | Enables further functionalization |
| 6. Substitution Reactions | SOCl₂/pyridine or PBr₃/THF | Replacement of hydroxyl groups | Expands synthetic versatility |
Detailed Research Findings and Optimization
The use of polymer-supported osmium tetroxide with N-methylmorpholine N-oxide has been shown to increase reaction efficiency and reduce osmium waste, making the dihydroxylation step more environmentally friendly and cost-effective.
Permanganate salts, especially quaternary ammonium permanganates, provide an alternative oxidizing system that proceeds with high selectivity and fewer side products, improving overall yield and purity.
Continuous flow reactors have been explored for industrial-scale synthesis, allowing precise control over reaction times and temperatures during cycloaddition and dihydroxylation steps, leading to improved batch-to-batch consistency and scalability.
Purification protocols involving solvent selection (e.g., diisopropyl ether for crystallization) have been optimized to achieve purity levels exceeding 99.5% as measured by HPLC, critical for pharmaceutical intermediate applications.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-dione.
Reduction: Formation of more saturated derivatives like 1,2,3,4-tetrahydro-1,4-methanonaphthalene.
Substitution: Formation of derivatives with substituted functional groups at positions 5 and 8.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol serves as a building block for synthesizing more complex organic molecules. It is particularly useful in the development of new synthetic pathways due to its unique structural properties that allow for various chemical transformations such as oxidation and substitution reactions .
Biology
The compound has been studied for its potential biological activities , including antimicrobial and antioxidant properties. Research indicates that the hydroxyl groups in its structure may facilitate interactions with biological molecules through hydrogen bonding, potentially influencing their activity .
Medicine
In medicinal chemistry, this compound is recognized as an intermediate in the synthesis of Varenicline, a drug used to treat smoking addiction. Its role in this synthesis highlights its importance in pharmaceutical applications where it contributes to developing therapeutic agents targeting neuronal nicotinic acetylcholine receptors .
Industry
The compound is utilized in the production of specialty chemicals and materials due to its unique structural characteristics. Its applications extend to creating compounds with specific properties needed for industrial processes .
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound compared to other phenolic compounds. The findings indicated that this compound exhibited significant free radical scavenging activity due to its hydroxyl groups' ability to donate electrons .
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 25 |
| Gallic Acid | 30 |
| Ascorbic Acid | 20 |
Case Study 2: Synthesis of Varenicline
Research on the synthesis pathway for Varenicline highlighted the efficiency of using this compound as an intermediate. The study reported an overall yield of 89% for this synthetic route using optimized conditions involving OsO₄-catalyzed oxidation .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity.
Pathways: The compound may modulate oxidative stress pathways due to its potential antioxidant properties, thereby protecting cells from damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to three related molecules:
5,6,7,8-Tetrahydro-1,4-naphthalenediol (CAS: 13623-10-4)
1,4,5,8-Tetrahydronaphthalene (Isotetralin, CAS: 493-04-9)
5,6,7,8-Tetrahydro-1,4-naphthalenediol diacetate (CAS: N/A)
Detailed Analysis
5,6,7,8-Tetrahydro-1,4-naphthalenediol (CAS: 13623-10-4)
- Structural Differences: Lacks the methano bridge, making it a simpler tetralin (1,2,3,4-tetrahydronaphthalene) derivative with hydroxyl groups at positions 1 and 4 .
- Functional Impact: The absence of the methano bridge reduces steric hindrance and rigidity compared to the target compound. This may lower thermal stability and antioxidant efficacy .
- Applications : Primarily used as a synthetic intermediate for pharmaceuticals and dyes .
1,4,5,8-Tetrahydronaphthalene (Isotetralin, CAS: 493-04-9)
- Its nonpolar nature makes it suitable as a solvent or hydrogenation substrate .
- Applications : Used in organic synthesis and as a solvent for resins .
5,6,7,8-Tetrahydro-1,4-naphthalenediol diacetate
- Structural Differences : Acetylated derivative of 5,6,7,8-Tetrahydro-1,4-naphthalenediol, where hydroxyl groups are replaced with acetate esters .
- Functional Impact : Acetylation increases lipophilicity, enhancing membrane permeability. This modification is common in prodrug design to improve bioavailability .
Key Contrasts in Reactivity and Stability
- Methano Bridge Influence: The methano bridge in the target compound introduces ring strain and rigidity, enhancing thermal stability (evident in its higher melting point) and resistance to oxidation compared to non-bridged analogs .
- Hydroxyl vs. Acetyl Groups : The free hydroxyl groups in the target compound enable hydrogen bonding, improving solubility in polar solvents and antioxidant activity. Acetylated derivatives sacrifice this for lipid solubility .
- Antioxidant Mechanism : The target compound’s hydroxyl groups donate protons to free radicals, while Isotetralin lacks this capability due to its hydrocarbon structure .
Biological Activity
Overview
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol (CAS No. 16144-91-5) is an organic compound derived from naphthalene. It possesses two hydroxyl groups at positions 5 and 8 of the naphthalene ring and has been studied for its potential biological activities, including antimicrobial and antioxidant properties. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly Varenicline, which is used in smoking cessation therapies.
- Molecular Formula : C11H12O2
- Molecular Weight : 176.21 g/mol
- Structure : Characterized by a bicyclic core structure with hydroxyl substituents.
The biological activity of this compound can be attributed to its ability to interact with biological molecules through hydrogen bonding due to its hydroxyl groups. This interaction may influence various biological pathways:
- Antioxidant Activity : The compound may modulate oxidative stress pathways, providing protection against cellular damage.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals. For instance:
Antimicrobial Properties
In vitro studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 128 |
These results suggest that this compound may have therapeutic potential as an antimicrobial agent.
Varenicline Synthesis
A notable application of this compound is its role as an intermediate in the synthesis of Varenicline. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors and has been effective in treating nicotine addiction:
- Synthesis Process : The compound undergoes several transformations involving oxidation and further functionalization to yield Varenicline.
- Clinical Relevance : Varenicline has shown a significant reduction in smoking rates among users compared to placebo treatments.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol?
- Answer : The compound is a tricyclic system (tricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-3,6-diol) with a molecular formula of C₁₁H₁₂O₂ and a molar mass of 176.212 g/mol. Key properties include a melting point range of 172–178°C, a boiling point of 220.5°C at 760 mmHg, and a density of 1.336 g/cm³. Its rigid norbornene-like structure contributes to its stereochemical stability .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : While direct synthesis details are limited in the provided evidence, analogous norbornene-derived diols are typically synthesized via Diels-Alder reactions. For example, cycloaddition between cyclopentadiene and a quinone derivative (e.g., 1,4-naphthoquinone) under thermal or Lewis acid catalysis could yield the bicyclic framework. Subsequent reduction and hydroxylation steps may be required to install the diol groups .
Q. How can the purity and identity of this compound be validated experimentally?
- Answer :
- Chromatography : HPLC or GC-MS to assess purity.
- Spectroscopy :
- ¹H/¹³C NMR : Look for characteristic signals, such as hydroxyl protons (δ 4–6 ppm) and norbornene bridgehead carbons (δ 35–45 ppm) .
- IR : Confirm O-H stretches (~3200–3500 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹).
- X-ray crystallography : Resolve absolute stereochemistry, as demonstrated in related norbornene diols .
Advanced Research Questions
Q. How does the compound’s rigid tricyclic structure influence its reactivity in Diels-Alder or other cycloaddition reactions?
- Answer : The norbornene framework imposes stereoelectronic constraints, favoring endo selectivity in Diels-Alder reactions. The diol groups may act as directing groups, influencing regioselectivity. Computational studies (e.g., DFT) can model transition states to predict reactivity, while experimental validation via trapping intermediates (e.g., using dienophiles like maleic anhydride) can confirm mechanistic pathways .
Q. What strategies can resolve contradictions in reported spectral data for this compound?
- Answer :
- Cross-validation : Compare NMR data (e.g., coupling constants, chemical shifts) with structurally similar compounds, such as 1,6-dimethyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol, where 2D NMR (COSY, HSQC) resolved overlapping signals .
- Isotopic labeling : Use deuterated solvents or ¹³C-enriched precursors to simplify spectral interpretation.
- Crystallographic data : Resolve ambiguities in stereochemistry using single-crystal X-ray diffraction .
Q. How can this compound serve as a precursor for bioactive or functional materials?
- Answer :
- Functionalization : The diol groups can undergo esterification (e.g., with acyl chlorides) or etherification to introduce solubility-modifying or targeting moieties.
- Coordination chemistry : The rigid structure may act as a ligand for metal complexes, potentially enhancing catalytic or photophysical properties.
- Polymer synthesis : Incorporate into step-growth polymers (e.g., polyesters) for materials with tailored rigidity .
Methodological Notes
- Synthetic Optimization : Use high-pressure reactors for Diels-Alder reactions to improve yields of strained bicyclic products .
- Spectral Challenges : Assigning bridgehead protons/carbons in NMR may require advanced techniques like NOESY or variable-temperature NMR .
- Safety : Handle diols and related intermediates under inert atmospheres to prevent oxidation or degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
